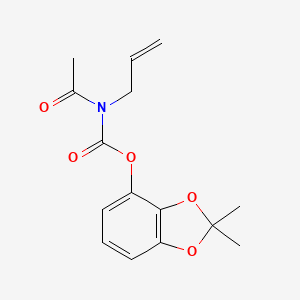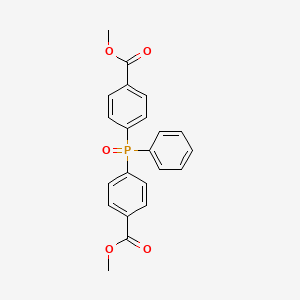
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a propyl chain, which is further substituted with a methylthio group The iodide ion serves as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,N-trimethyl-3-(methylthio)-1-propanamine with methyl iodide under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution: Reagents such as silver nitrate or sodium azide can be used to replace the iodide ion.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of new quaternary ammonium salts.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications. The methylthio group may also contribute to its biological activity by interacting with thiol groups in proteins.
Vergleich Mit ähnlichen Verbindungen
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)amino]-, chloride
Comparison: 1-Propanaminium, N,N,N-trimethyl-3-(methylthio)-, iodide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. In contrast, similar compounds with different substituents may exhibit varying reactivity and applications. For example, the chloride analogs may have different solubility and stability profiles compared to the iodide compound.
Eigenschaften
CAS-Nummer |
44826-69-9 |
|---|---|
Molekularformel |
C7H18INS |
Molekulargewicht |
275.20 g/mol |
IUPAC-Name |
trimethyl(3-methylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C7H18NS.HI/c1-8(2,3)6-5-7-9-4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DIOAPGJDXQEBHT-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCSC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

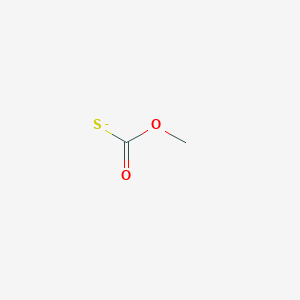
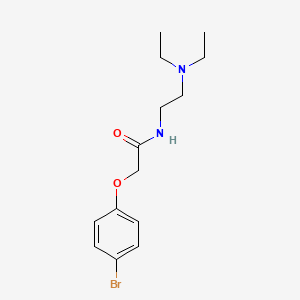
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
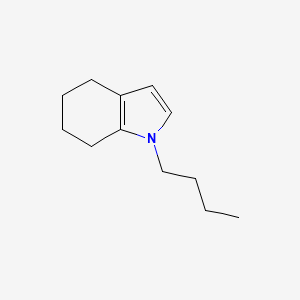
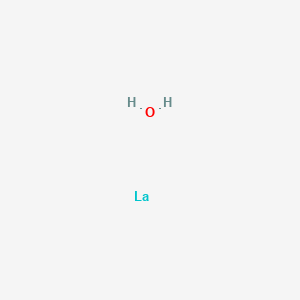
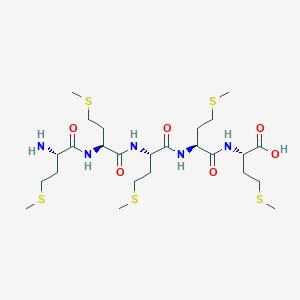
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14668435.png)


